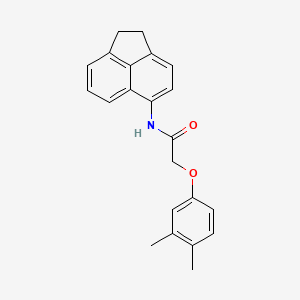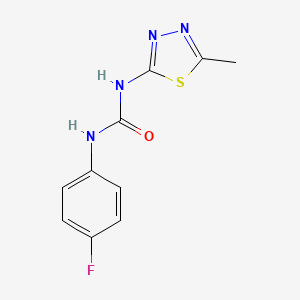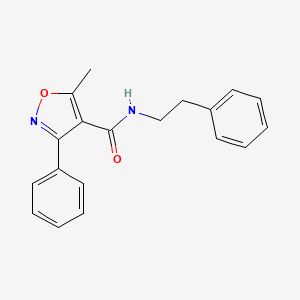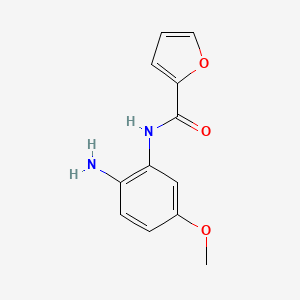
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as DAA-1106, is a novel compound that has gained significant attention in the field of neuroscience. It is a selective agonist of the peripheral benzodiazepine receptor (PBR), which is predominantly expressed in the mitochondria of glial cells in the brain. The PBR plays a key role in regulating various physiological processes, including neuroinflammation, oxidative stress, and apoptosis.
Mécanisme D'action
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide exerts its effects by binding to the PBR, a transmembrane protein that is localized to the outer mitochondrial membrane. The PBR is involved in the regulation of various cellular processes, including mitochondrial function, calcium homeostasis, and apoptosis. By binding to the PBR, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can modulate these processes and promote cell survival. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can also inhibit the activation of microglia, the immune cells of the brain that play a key role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to modulate several biochemical and physiological processes in the brain. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and enhance the production of anti-inflammatory cytokines, such as interleukin-10. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can promote the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can also increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD), and reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a highly selective agonist of the PBR, which allows for precise targeting of this receptor. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have excellent pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also some limitations to using N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide in lab experiments. For example, the synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a complex process that requires specialized expertise and equipment. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is the development of novel therapeutics for neurological disorders based on the pharmacological properties of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide analogs with improved pharmacokinetic properties and reduced toxicity could be developed for clinical use. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide. For example, the downstream signaling pathways activated by N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide could be investigated to identify novel targets for drug development. Finally, the potential of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide as a diagnostic tool for neurological disorders could also be explored. For example, the binding of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide to the PBR could be used to visualize neuroinflammation and neuronal damage in vivo.
Méthodes De Synthèse
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide is a complex process that involves several steps, including the preparation of the key intermediate, 1,2-dihydro-5-acenaphthylen-1-amine, and the coupling of this intermediate with 2-(3,4-dimethylphenoxy)acetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity and yield of N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. In these studies, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to exhibit potent anti-inflammatory, neuroprotective, and immunomodulatory effects. For example, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to reduce neuroinflammation and oxidative stress in the brain, improve cognitive function, and enhance neuronal survival. Moreover, N-(1,2-dihydro-5-acenaphthylenyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to promote the regeneration of myelin, the protective sheath that surrounds nerve fibers and is damaged in multiple sclerosis.
Propriétés
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14-6-10-18(12-15(14)2)25-13-21(24)23-20-11-9-17-8-7-16-4-3-5-19(20)22(16)17/h3-6,9-12H,7-8,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXYOLXBZFFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(3,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)



![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)



![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

![3-[1-[(aminocarbonyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5706362.png)